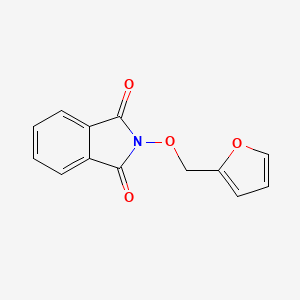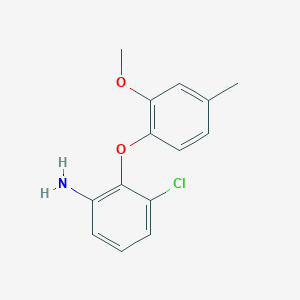
N-(2-Furylmethoxy)phthalimide
Vue d'ensemble
Description
N-(2-Furylmethoxy)phthalimide is a useful research compound. Its molecular formula is C13H9NO4 and its molecular weight is 243.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photodynamic Therapy Applications : A study on gallium and metal-free phthalocyanines, which are related to N-(2-Furylmethoxy)phthalimide, highlighted their potential in photodynamic therapy. These compounds exhibit significant singlet oxygen generation capacity, making them promising photosensitizers for therapeutic applications (Güzel, 2018).
Antimicrobial Studies : N-(silatranylpropyl)phthalimide, a derivative of phthalimide, demonstrated noteworthy antimicrobial activity in preliminary studies. This suggests the potential use of phthalimide derivatives in developing new antimicrobial agents (Singh et al., 2015).
Organic Synthesis and Industrial Applications : The synthesis of N-(trifluoromethylthio)phthalimide showcases its utility as a reagent in organic synthesis, particularly in pharmaceutical and agrochemical research and development. It serves as an electrophilic source for various chemical reactions (Pluta, Nikolaienko, & Rueping, 2014).
Electrochemical Applications in Batteries : N-ferrocenylphthalimide, a derivative of phthalimide, has been studied for its application in non-aqueous flow batteries. It exhibits a single redox couple, suggesting its potential use in high-efficiency battery systems (Hwang et al., 2018).
Polymer Research : Phthalimide derivatives have been utilized in polymer research. For instance, copolymers of 2-(N-phthalimido)ethyl methacrylate with methyl methacrylate have been synthesized and characterized, showing potential applications in the field of material science (Jayakumar, Balaji, & Nanjundan, 2000).
DNA Binding and Antibacterial Assessment : The study of a phthalimide-based copper(II) complex demonstrated its strong DNA binding ability and significant antibacterial potential, indicating its potential use in medical research and drug development (Arif et al., 2018).
Toxicity and Environmental Impact : Research into the thermal decomposition of phthalimide compounds highlighted the production of various toxic nitrogen-containing gases and volatile organic compounds. This study is crucial for understanding the environmental and health impacts of phthalimide derivatives (Chen et al., 2011).
Safety and Hazards
Orientations Futures
Phthalimide derivatives, including “N-(2-Furylmethoxy)phthalimide”, have shown potential in the development of new drugs aimed at improving cancer treatment . The multi-target profile of phthalimides is being explored to introduce different pharmacophoric subunits such as hydrazones, pyrazoles, thiazoles, aryl groups, among others . This could lead to the development of novel effective multi-targeted anticancer agents .
Mécanisme D'action
Target of Action
N-(2-Furylmethoxy)phthalimide is a type of phthalimide derivative . Phthalimides are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials Phthalimide derivatives have been known to exhibit antineoplastic activities against cancer cells .
Mode of Action
It has been observed that phthalimide derivatives, such as the synthesized ft-12 compound, exhibit antiproliferative activity against certain cancer cells . FT-12 reduced the ability to form new clones and caused irreversibility in the cell cycle, inducing arrest in the S phase . Furthermore, it induced necrosis and apoptosis .
Biochemical Pathways
It is known that phthalates can be biodegraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . For instance, Di-n-butyl phthalate (DBP) was reported to be biodegraded by Rhizobium sp. strain LMB-1, producing diethyl phthalate (DEP) through β‐oxidation, which was subsequently metabolized to phthalic acid .
Action Environment
It is known that the physical and chemical attributes of phthalates have a significant impact on their environmental fate, transport, and degradation in different natural settings .
Analyse Biochimique
Biochemical Properties
N-(2-Furylmethoxy)phthalimide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit histone deacetylase (HDAC), which is crucial for regulating gene expression by modifying chromatin structure . The interaction between this compound and HDAC involves the binding of the compound to the enzyme’s active site, thereby preventing the deacetylation of histone proteins. This inhibition can lead to changes in gene expression patterns, which may have therapeutic implications.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of HDAC by this compound can result in the upregulation of genes involved in cell cycle arrest and apoptosis . This compound has also been found to affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of HDAC, inhibiting its activity and leading to the accumulation of acetylated histones . This accumulation can result in the activation or repression of specific genes, depending on the context. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting its potential for prolonged therapeutic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For instance, the inhibition of HDAC by this compound can affect the expression of genes involved in metabolic pathways, resulting in altered cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in the nucleus, where it can interact with HDAC and other nuclear proteins. This subcellular localization is crucial for the compound’s ability to modulate gene expression and cellular processes effectively.
Propriétés
IUPAC Name |
2-(furan-2-ylmethoxy)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12-10-5-1-2-6-11(10)13(16)14(12)18-8-9-4-3-7-17-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUSXZGKXRFOBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601609 | |
| Record name | 2-[(Furan-2-yl)methoxy]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39685-81-9 | |
| Record name | 2-[(Furan-2-yl)methoxy]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B1320234.png)






![5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B1320258.png)

